2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione
Overview
Description
2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is an organic compound with a complex structure that includes both aromatic and cyclopentene rings
Scientific Research Applications
2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione typically involves the condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with cyclopentane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the aromatic and cyclopentene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Mechanism of Action
The mechanism by which 2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: Similar in structure but with a propane bridge instead of a methylene bridge.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Another structurally related compound with different substituents and bridging groups.
Uniqueness
2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is unique due to its combination of aromatic and cyclopentene rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopent-4-ene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-8-5-10(6-9(2)14(8)17)7-11-12(15)3-4-13(11)16/h3-7,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWRISYBKMXSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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